molecular formula C10H18N2O2 B13157041 3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one CAS No. 1258649-54-5

3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one

Cat. No.: B13157041
CAS No.: 1258649-54-5
M. Wt: 198.26 g/mol
InChI Key: UJFPYNKDUZQDFS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one is a complex organic compound that belongs to the class of quinolines This compound is characterized by its unique structure, which includes an aminomethyl group, a hydroxyl group, and a decahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Decahydroquinolinone Core: This step involves the cyclization of a suitable precursor to form the decahydroquinolinone core. This can be achieved through a series of condensation and reduction reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Formaldehyde, primary or secondary amines.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: New derivatives with substituted aminomethyl groups.

Scientific Research Applications

3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

    3-(Aminomethyl)-4-hydroxycoumarin: Studied for its retro-Mannich reaction and potential biological activities.

Uniqueness

3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one is unique due to its specific combination of functional groups and its decahydroquinolinone core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1258649-54-5

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

3-(aminomethyl)-5-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C10H18N2O2/c11-5-6-4-7-8(12-10(6)14)2-1-3-9(7)13/h6-9,13H,1-5,11H2,(H,12,14)

InChI Key

UJFPYNKDUZQDFS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC(C(=O)N2)CN)C(C1)O

Origin of Product

United States

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